Methyl2-(2-(tosyloxy)ethoxy)acetate Methyl2-(2-(tosyloxy)ethoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17588863
InChI: InChI=1S/C12H16O6S/c1-10-3-5-11(6-4-10)19(14,15)18-8-7-17-9-12(13)16-2/h3-6H,7-9H2,1-2H3
SMILES:
Molecular Formula: C12H16O6S
Molecular Weight: 288.32 g/mol

Methyl2-(2-(tosyloxy)ethoxy)acetate

CAS No.:

Cat. No.: VC17588863

Molecular Formula: C12H16O6S

Molecular Weight: 288.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl2-(2-(tosyloxy)ethoxy)acetate -

Specification

Molecular Formula C12H16O6S
Molecular Weight 288.32 g/mol
IUPAC Name methyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate
Standard InChI InChI=1S/C12H16O6S/c1-10-3-5-11(6-4-10)19(14,15)18-8-7-17-9-12(13)16-2/h3-6H,7-9H2,1-2H3
Standard InChI Key SMRNKWCPFVJJFT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC

Introduction

Chemical Structure and Functional Characteristics

Methyl2-(2-(tosyloxy)ethoxy)acetate features a methyl ester group linked to an ethoxy chain terminated by a tosyl (p-toluenesulfonyl) group. The molecular formula is inferred as C₁₂H₁₆O₆S, with a molecular weight of 288.32 g/mol. The tosyl group (–SO₂C₆H₄CH₃) enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ethoxy spacer provides flexibility, enabling selective reactivity .

Structural Analysis

  • Methyl Ester: The –COOCH₃ group contributes to solubility in polar aprotic solvents.

  • Ethoxy Bridge: The –OCH₂CH₂O– linkage balances hydrophilicity and steric accessibility.

  • Tosyl Group: The electron-withdrawing sulfonyl moiety activates adjacent positions for substitution, a trait critical in multi-step syntheses .

Synthesis and Manufacturing

The synthesis of Methyl2-(2-(tosyloxy)ethoxy)acetate typically involves a two-step process:

Step 1: Formation of the Ethoxy Acetate Intermediate

A precursor such as methyl 2-hydroxyethoxyacetate is reacted with tosyl chloride (TsCl) in the presence of a base (e.g., potassium carbonate). This step protects the hydroxyl group as a tosylate:

CH3COOCH2CH2OH+TsClBaseCH3COOCH2CH2OTs+HCl\text{CH}_3\text{COOCH}_2\text{CH}_2\text{OH} + \text{TsCl} \xrightarrow{\text{Base}} \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OTs} + \text{HCl}

Reaction conditions often involve refluxing in anhydrous acetonitrile for 18–24 hours, yielding intermediates in 70–90% efficiency under optimized conditions .

Step 2: Purification and Isolation

Crude products are purified via silica gel chromatography using ether/hexane mixtures, a method validated in analogous tosylate syntheses .

Table 1: Representative Synthesis Parameters

ParameterValueSource
Reaction Temperature80–100°C (reflux)
CatalystK₂CO₃
Yield55–60% (decay-corrected)
Purity Post-Purification>95%

Physicochemical Properties

While direct measurements for Methyl2-(2-(tosyloxy)ethoxy)acetate are sparse, its properties can be extrapolated from related compounds:

Solubility and Lipophilicity

  • Log P: Estimated at 2.5–3.5, indicating moderate lipophilicity suitable for organic phase reactions .

  • Solubility: High in dichloromethane and acetonitrile (>50 mg/mL) but low in water (<0.1 mg/mL) .

Stability

  • Hydrolytic Sensitivity: The tosyl group is stable under anhydrous conditions but hydrolyzes in aqueous acidic or basic media, releasing toluenesulfonic acid .

Applications in Organic Synthesis

Methyl2-(2-(tosyloxy)ethoxy)acetate serves as a key intermediate in diverse synthetic pathways:

Radiopharmaceuticals

In the synthesis of PET tracers like 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid, tosylates act as leaving groups for radiofluorination. The ethoxy-tosyl moiety enables efficient ¹⁸F incorporation, achieving specific activities >2,000 Ci/mmol .

Nucleophilic Substitution Reactions

The tosyl group’s electrophilicity facilitates reactions with amines, thiols, and alkoxides. For example, reaction with sodium azide yields azido derivatives, precursors to heterocyclic compounds .

Comparative Analysis with Related Tosylates

Table 2: Structural and Functional Comparison

CompoundKey FeaturesApplications
Ethyl 4-toluenesulfonateSimpler structure, lower molecular weightAlkylating agent
Methyl 3-tosylpropanoateExtended carbon chainPolymer chemistry
Methyl2-(2-(tosyloxy)ethoxy)acetateEthoxy spacer enhances reactivityRadiopharmaceuticals, drug discovery

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